molecular formula C10H14ClNO2 B1405368 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride CAS No. 1624261-14-8

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride

Cat. No. B1405368
M. Wt: 215.67 g/mol
InChI Key: VLWQHZWAERLXDD-UHFFFAOYSA-N
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Description

“3-(2-(Methylamino)ethyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is a derivative of benzoic acid, which is a common constituent in many different plants and serves a crucial role in the metabolism of plants .


Synthesis Analysis

The synthesis pathway for “3-(2-(Methylamino)ethyl)benzoic acid hydrochloride” involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form 3-chlorobenzoic acid, which is then reacted with 2-(methylamino)ethanol to form the final product.


Molecular Structure Analysis

The molecular structure of “3-(2-(Methylamino)ethyl)benzoic acid hydrochloride” can be represented by the InChI code: 1S/C11H15NO2.ClH/c1-12-7-6-9-4-3-5-10(8-9)11(13)14-2;/h3-5,8,12H,6-7H2,1-2H3;1H . This indicates the presence of a benzene ring with a carboxylic acid group and a 2-(methylamino)ethyl group attached to it.


Chemical Reactions Analysis

As a derivative of benzoic acid, “3-(2-(Methylamino)ethyl)benzoic acid hydrochloride” may undergo reactions typical of carboxylic acids. These could include reactions with bases to form salts, esterification with alcohols, and decarboxylation under heat .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(Methylamino)ethyl)benzoic acid hydrochloride” is 229.71 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Quantum Chemical Studies and Biological Activity

  • Quantum chemical studies have been conducted on the dissociation of substituted benzoic acids, which include compounds similar to 3-(2-(Methylamino)ethyl)benzoic acid. These studies contribute to understanding the electronic properties and reactivity of such compounds. Additionally, certain benzohydroxamic acids, which share a structural resemblance, have been found to inhibit mammalian ribonucleotide reductase and exhibit antineoplastic activity in leukemia-bearing mice, suggesting potential therapeutic applications (Sainsbury, 1975).

Crystal Structure Analysis

  • A study on the crystal structure of a cyclic hexamer of 4-(Methylamino)benzoic acid revealed a folded conformation with all N-methylamides having a cis conformation, which could have implications for understanding molecular interactions and designing materials with specific structural properties (Azumaya et al., 2003).

Receptor Binding Sites

  • Research on [(acylamino)ethyl]benzoic acids, similar in structure to 3-(2-(Methylamino)ethyl)benzoic acid, has investigated their hypoglycemic potencies and interactions with insulin-releasing receptor sites of pancreatic beta cells. This suggests potential applications in diabetes treatment, emphasizing the importance of specific functional groups for biological activity (Brown & Foubister, 1984).

properties

IUPAC Name

3-[2-(methylamino)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;/h2-4,7,11H,5-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQHZWAERLXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Methylamino)ethyl)benzoic acid hydrochloride

CAS RN

1624261-14-8
Record name Benzoic acid, 3-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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